N-methyl-3-pyridin-4-ylbutanamide
Description
N-methyl-3-pyridin-4-ylbutanamide is a synthetic organic compound characterized by a pyridine ring substituted at the 4-position, linked to a butanamide backbone with a methyl group at the nitrogen atom. The structural elucidation of such compounds typically relies on crystallographic tools like the SHELX suite or visualization software such as WinGX/ORTEP , which are critical for determining bond lengths, angles, and molecular conformations.
Properties
IUPAC Name |
N-methyl-3-pyridin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(7-10(13)11-2)9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPHIZBMAUZVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct experimental data on N-methyl-3-pyridin-4-ylbutanamide in the provided evidence, a comprehensive comparison with analogs cannot be fully realized. However, insights into methodological approaches for structural analysis can be inferred:
Structural Analysis Tools
The SHELX system (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, including pyridine derivatives . For example, analogous compounds like N-methyl-4-pyridylpropanamide may share similar refinement challenges, such as modeling anisotropic displacement parameters or resolving hydrogen-bonding networks. Software like WinGX/ORTEP enables visualization of these features, aiding in comparisons of molecular geometries and packing motifs .
Hypothetical Comparison Table (Based on Methodological Frameworks)
Note: This table is illustrative; specific data for this compound are unavailable in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
